molecular formula C14H21FN2O2S B4732693 1-(4-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide

1-(4-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide

Cat. No.: B4732693
M. Wt: 300.39 g/mol
InChI Key: VNYNADPOYCKGMQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a fluorophenyl group, a pyrrolidinyl group, and a methanesulfonamide moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3-(pyrrolidin-1-yl)propylamine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)ethyl][3-(pyrrolidin-1-yl)propyl]amine
  • 1-(4-Fluorophenyl)pentyl][3-(pyrrolidin-1-yl)propyl]amine

Comparison: Compared to similar compounds, 1-(4-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide is unique due to its methanesulfonamide moiety, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacological profiles and applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(3-pyrrolidin-1-ylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2S/c15-14-6-4-13(5-7-14)12-20(18,19)16-8-3-11-17-9-1-2-10-17/h4-7,16H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYNADPOYCKGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide
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1-(4-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide
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1-(4-fluorophenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide

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